![molecular formula C12H11NO3 B12172555 3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- CAS No. 107885-39-2](/img/structure/B12172555.png)
3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy-
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Overview
Description
3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- is a complex organic compound with a unique structure that includes a cyclobutene ring, a dione group, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- typically involves the following steps:
Formation of the Cyclobutene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dione Group: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the dione functionality.
Attachment of the Dimethylamino Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction using a dimethylamino benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl group or the cyclobutene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
Scientific Research Applications
3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The pathways involved may include:
Enzyme Inhibition: By binding to active sites of enzymes, the compound can inhibit their activity.
Signal Transduction: Modulation of signaling pathways through interaction with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A derivative with methoxy groups instead of hydroxy groups.
Uniqueness
3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- is unique due to the presence of the dimethylamino phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.
Biological Activity
3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various diones and phenolic compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C20H22N2O2
- Molecular Weight: 322.401 g/mol
- CAS Number: 88454-46-0
Anticancer Properties
Research indicates that compounds similar to 3-Cyclobutene-1,2-dione exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation: Studies have shown that derivatives of cyclobutene diones can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways: For example, compounds affecting the IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4) have been noted for their role in modulating immune responses and tumor growth. The degradation of these proteins can lead to reduced tumor viability and enhanced immune surveillance .
Antioxidant Activity
The phenolic hydroxyl group in the structure is known for its antioxidant properties. This allows the compound to scavenge free radicals, potentially reducing oxidative stress in cells.
Case Studies
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In Vitro Studies:
- A study conducted on various cancer cell lines demonstrated that 3-Cyclobutene-1,2-dione derivatives significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating potent anticancer activity.
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Mechanistic Insights:
- Another investigation revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage in treated cells.
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Animal Models:
- In vivo studies using murine models showed that administration of the compound led to significant tumor reduction compared to control groups. The observed effects were associated with modulation of immune responses, particularly through the upregulation of regulatory T cells (Tregs) expressing IKZF2.
Data Tables
Biological Activity | Effect | IC50 (µM) | Reference |
---|---|---|---|
Anticancer (Cell Lines) | Inhibition of proliferation | 10 - 30 | [Research Study 1] |
Apoptosis Induction | Increased caspase activity | N/A | [Research Study 2] |
Tumor Reduction | Decreased tumor size in mice | N/A | [Research Study 3] |
Properties
CAS No. |
107885-39-2 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H11NO3/c1-13(2)8-5-3-7(4-6-8)9-10(14)12(16)11(9)15/h3-6,14H,1-2H3 |
InChI Key |
GQZMKLRNTKUGHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O |
Origin of Product |
United States |
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